molecular formula C15H9Br2ClN2 B7762412 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole CAS No. 1159988-52-9

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole

Cat. No.: B7762412
CAS No.: 1159988-52-9
M. Wt: 412.50 g/mol
InChI Key: ILQQKWRMYUTCJW-UHFFFAOYSA-N
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Description

3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole is a research chemical . It is a pyrazole derivative, which is a class of compounds that have been widely described in the literature as chelating ligands . These derivatives are also well-known as important heterocyclic biologically active compounds, acting as antitumor, antiviral, anti-inflammatory, anti-anxiety, or antimicrobial agents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction, as has been done for related compounds . Density functional calculations can be used to evaluate the HOMO–LUMO energy gap, the molecular electrostatic potential, and to provide a natural bond orbital analysis .

Future Directions

The future directions for research on 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, it may be of interest to investigate the potential of this compound in various therapeutic applications .

Properties

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClN2/c16-11-5-1-3-9(7-11)14-13(18)15(20-19-14)10-4-2-6-12(17)8-10/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQQKWRMYUTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=NN2)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262794
Record name 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159988-52-9
Record name 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159988-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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